molecular formula C19H26N2O B5917815 N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide

N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide

Cat. No. B5917815
M. Wt: 298.4 g/mol
InChI Key: AESRCJVMMOMODP-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is complex and multifaceted. It has been shown to activate various signaling pathways in cells, including the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. Additionally, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to inhibit the activity of various enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes and cytokines. Additionally, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to induce apoptosis (cell death) in cancer cells, thereby inhibiting their growth and progression. Moreover, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to increase the expression of antioxidant genes, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is a synthetic compound, which means that it can be easily synthesized in the lab. However, one limitation of using N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide in lab experiments is that it can be toxic to cells at high concentrations, which can make it difficult to determine its therapeutic potential in vivo.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide. One potential direction is the development of new drugs based on the structure of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide. Additionally, further research is needed to determine the optimal dosage and delivery method for N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide in humans. Moreover, the potential use of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the potential use of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide as a dietary supplement for the prevention of oxidative stress-related diseases should be investigated.

Synthesis Methods

N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is synthesized through a multistep process that involves the reaction of a triterpenoid precursor with various reagents. The synthesis of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is a complex process that requires expertise in organic chemistry and specialized laboratory equipment.

Scientific Research Applications

N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of chronic inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to possess antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Moreover, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to possess anticancer properties, which make it a promising candidate for the development of new cancer drugs.

properties

IUPAC Name

(2Z)-N-cyclohexyl-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-19(2)13-14-8-6-7-11-16(14)17(21-19)12-18(22)20-15-9-4-3-5-10-15/h6-8,11-12,15,21H,3-5,9-10,13H2,1-2H3,(H,20,22)/b17-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESRCJVMMOMODP-ATVHPVEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)NC3CCCCC3)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C/C(=O)NC3CCCCC3)/N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanamide

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